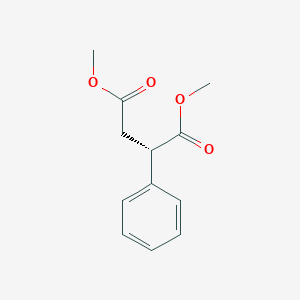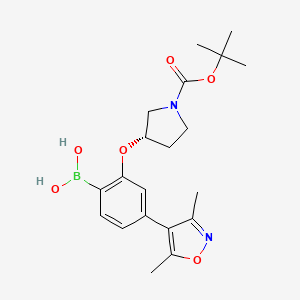
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group, a pyrrolidine ring, and an isoxazole ring, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound with high purity .
化学反応の分析
Types of Reactions
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
科学的研究の応用
Chemistry
In chemistry, (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit certain enzymes, making them candidates for drug development. The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new treatments for diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the development of sensors and catalysts .
作用機序
The mechanism of action of (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their overall structure and reactivity .
Uniqueness
What sets (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid apart is its unique combination of functional groups, which provides a distinct reactivity profile. The presence of the pyrrolidine and isoxazole rings enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C20H27BN2O6 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C20H27BN2O6/c1-12-18(13(2)29-22-12)14-6-7-16(21(25)26)17(10-14)27-15-8-9-23(11-15)19(24)28-20(3,4)5/h6-7,10,15,25-26H,8-9,11H2,1-5H3/t15-/m0/s1 |
InChIキー |
SGPRMFJLMDVECR-HNNXBMFYSA-N |
異性体SMILES |
B(C1=C(C=C(C=C1)C2=C(ON=C2C)C)O[C@H]3CCN(C3)C(=O)OC(C)(C)C)(O)O |
正規SMILES |
B(C1=C(C=C(C=C1)C2=C(ON=C2C)C)OC3CCN(C3)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
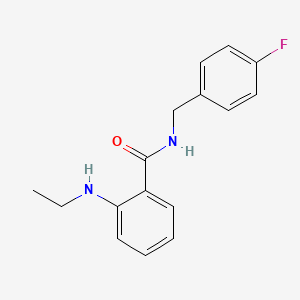
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)
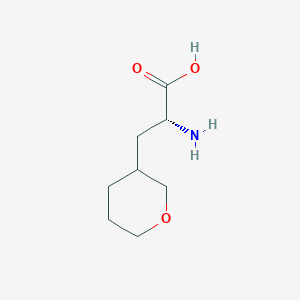

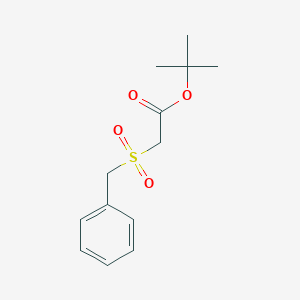

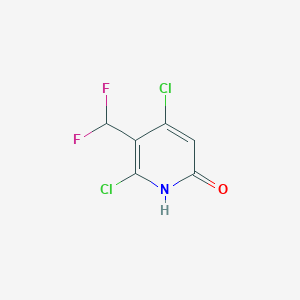
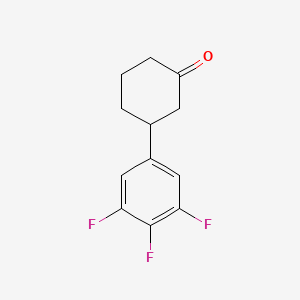
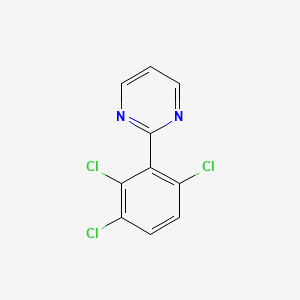
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
